molecular formula C10H8N2O3 B083775 (4-Oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 14663-53-7

(4-Oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B083775
CAS No.: 14663-53-7
M. Wt: 204.18 g/mol
InChI Key: BBBICQPTZBHLBM-UHFFFAOYSA-N
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Description

Historical Development in Academic Literature

The historical development of this compound research is deeply rooted in the broader evolution of quinazoline chemistry, which traces its origins to the pioneering work of the nineteenth century. The foundation for quinazolinone research was established in 1869 when Griess prepared the first quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This groundbreaking synthesis marked the beginning of systematic investigations into quinazoline-based compounds and their derivatives.

The nomenclature and structural understanding of quinazoline compounds evolved significantly during the late nineteenth century. In 1887, the name quinazoline was first proposed by Weddige, followed by Paal and Bush's suggestion for the numbering system of the quinazoline ring structure in 1889. These early developments provided the theoretical framework necessary for the subsequent synthesis and characterization of more complex quinazolinone derivatives, including this compound.

The synthesis of quinazoline itself was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative, quinazoline-2-carboxylic acid. A more satisfactory synthetic approach was subsequently developed by Gabriel in 1903, who reported the synthesis of the parent quinazoline from ortho-nitrobenzylamine through a multi-step reduction and cyclization process. These early synthetic methodologies established the foundation for modern approaches to quinazolinone synthesis.

The academic literature reveals that systematic reviews of quinazoline chemistry began appearing in the mid-twentieth century. Williamson provided the first comprehensive review of quinazoline chemistry in 1957, followed by Lindquist's review in 1959, and these were brought up to date by Armarego in 1963. These seminal reviews consolidated the existing knowledge and identified key research directions that would influence subsequent investigations into quinazolinone derivatives.

The specific study of this compound emerged as researchers recognized the importance of introducing carboxylic acid functionalities into quinazolinone scaffolds. Early synthetic work focused on the development of efficient methodologies for incorporating acetic acid side chains into the quinazolinone core structure, leading to the establishment of standardized synthetic protocols that remain relevant in contemporary research.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its versatile pharmacological properties and its utility as a synthetic intermediate in drug development programs. Research investigations have demonstrated that this compound exhibits antiallergic activity, as evidenced by studies employing the rat passive cutaneous anaphylaxis test. These findings have positioned this compound as a valuable lead compound for the development of novel antiallergic therapeutic agents.

Contemporary medicinal chemistry research has identified this compound as a crucial component in the synthesis of Proteolysis Targeting Chimeras, commonly known as PROTACs. As an alkyl chain-based PROTAC linker, this compound facilitates the development of targeted protein degradation therapeutics, representing a cutting-edge approach to drug design that has gained significant attention in recent years. This application demonstrates the compound's relevance in modern pharmaceutical research and its potential contribution to next-generation therapeutic modalities.

The compound has also been extensively investigated for its antimicrobial properties. Research studies have focused on the synthesis and evaluation of various substituted derivatives of this compound for their antitubercular and antibacterial activities. These investigations have revealed that structural modifications to the quinazolinone core can significantly influence the antimicrobial potency, providing valuable structure-activity relationship data for medicinal chemists.

Pharmaceutical development research has identified this compound as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. The compound's ability to inhibit specific enzymes has made it an attractive scaffold for the development of enzyme inhibitors with potential therapeutic applications. This enzyme inhibition capability has been particularly relevant in the context of developing novel treatments for metabolic disorders and oncological conditions.

The compound's utility extends beyond direct pharmaceutical applications to include its role in biochemical research. Researchers utilize this compound to study metabolic pathways and enzyme interactions, providing insights into cellular processes and potential therapeutic targets. This research application has contributed to a better understanding of fundamental biological mechanisms and has informed the design of more effective therapeutic interventions.

Table 1: Research Applications of this compound in Medicinal Chemistry

Research Area Application Key Findings Reference
Antiallergic Activity Passive Cutaneous Anaphylaxis Testing Demonstrated antiallergic properties in rat models
PROTAC Development Alkyl Chain Linker Facilitates targeted protein degradation
Antimicrobial Research Antitubercular and Antibacterial Testing Structure-activity relationships established
Enzyme Inhibition Pharmaceutical Development Cancer and inflammatory disease targets
Biochemical Studies Metabolic Pathway Investigation Cellular process elucidation

Evolution of Research Interest and Current Academic Focus

The evolution of research interest in this compound has followed distinct phases that reflect broader trends in medicinal chemistry and pharmaceutical research. Initial investigations focused primarily on synthetic methodology development and basic characterization studies. These early research efforts established fundamental knowledge about the compound's chemical properties, synthetic accessibility, and structural characteristics that would inform subsequent applications.

The transition from basic synthetic studies to biological evaluation marked a significant evolution in research focus. As the quinazolinone scaffold gained recognition for its pharmacological potential, researchers began systematic investigations of this compound's biological activities. This shift represented a broader trend in medicinal chemistry toward the rational design of bioactive compounds based on established pharmacophores.

Contemporary research has witnessed a dramatic expansion in the scope of applications for this compound. The emergence of PROTAC technology has created new opportunities for utilizing this compound as a synthetic building block in cutting-edge therapeutic modalities. This development represents a significant evolution from traditional small molecule drug discovery approaches toward more sophisticated targeted protein degradation strategies.

Current academic focus has increasingly emphasized the development of novel synthetic methodologies for accessing this compound derivatives with enhanced biological properties. Microwave-assisted synthesis techniques have gained particular attention as researchers seek more efficient and environmentally sustainable synthetic approaches. These modern synthetic methods represent a significant advancement over traditional thermal heating approaches, offering reduced reaction times and improved yields.

The integration of computational chemistry approaches has become an increasingly important aspect of contemporary research involving this compound. Molecular modeling studies and quantitative structure-activity relationship analyses have provided valuable insights into the compound's mechanism of action and have informed the design of more potent derivatives. These computational approaches have accelerated the drug discovery process and have enabled more rational approaches to lead optimization.

Current research trends also reflect an increased emphasis on understanding the compound's role in complex biological systems. Studies investigating the compound's interactions with various biological targets have revealed its potential for polypharmacology applications, where a single compound can modulate multiple therapeutic targets simultaneously. This research direction represents a significant evolution from traditional single-target drug design approaches.

Table 2: Evolution of Research Focus for this compound

Research Phase Time Period Primary Focus Key Developments
Early Synthesis 1960s-1980s Synthetic Methodology Basic synthetic protocols established
Biological Evaluation 1980s-2000s Pharmacological Screening Antiallergic and antimicrobial activities identified
Advanced Applications 2000s-2010s Drug Development Enzyme inhibition and therapeutic applications
Modern Technologies 2010s-Present PROTAC Development Targeted protein degradation applications
Computational Integration 2015-Present Rational Design Structure-activity relationship optimization

The current academic landscape demonstrates a strong commitment to exploring the full potential of this compound across multiple research domains. Ongoing investigations continue to reveal new applications and mechanisms of action, ensuring that this compound remains at the forefront of contemporary medicinal chemistry research. The sustained research interest reflects both the compound's proven utility and its potential for future therapeutic developments.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBICQPTZBHLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352567
Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-53-7
Record name 4-Oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14663-53-7
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Record name (4-Oxo-4H-quinazolin-3-yl)-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
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Preparation Methods

Electrochemical Synthesis via Cyclization of 2-Aminobenzamides and Aldehydes

Electrochemical methods have emerged as sustainable pathways for constructing the quinazolinone core. In a representative procedure, 2-aminobenzamide reacts with aldehydes in the presence of acetic acid as both electrolyte and proton donor . Carbon and aluminum electrodes facilitate oxidative cyclization at room temperature, forming 4-quinazolinones. For instance, Ghoshal et al. demonstrated that substituting benzaldehyde with glyoxylic acid derivatives could theoretically yield (4-oxo-4H-quinazolin-3-yl)-acetic acid, though this specific application remains unexplored in the literature .

Mechanistic Insights :

  • Hemiaminal Formation : The aldehyde condenses with 2-aminobenzamide to form a hemiaminal intermediate.

  • Dehydration : Acidic conditions promote dehydration to an imine intermediate.

  • Anodic Oxidation : Electrochemical oxidation induces cyclization, yielding the quinazolinone scaffold .

Optimization Parameters :

  • Current Density : ~0.35 A·cm⁻² ensures efficient electron transfer without side reactions.

  • Solvent : Methanol or acetonitrile enhances solubility of intermediates.

  • Yield : Typical yields for analogous compounds range from 60% to 85% .

Nucleophilic Substitution of 3-Aminoquinazolin-4-ones with Chloroacetic Acid

A direct route involves reacting 3-aminoquinazolin-4-ones with chloroacetic acid under reflux conditions. This method, adapted from antitubercular quinazolinone syntheses, introduces the acetic acid group via nucleophilic displacement .

Procedure :

  • Reagent Ratios : Equimolar 3-aminoquinazolin-4-one and chloroacetic acid.

  • Solvent : Absolute ethanol or methanol.

  • Conditions : Reflux for 4–5 hours, monitored by TLC.

  • Workup : Crystallization from ethanol yields the product .

Example :

  • Substrate : 3-Amino-2-phenylquinazolin-4-one.

  • Product : 4-Oxo-2-phenyl-4H-quinazolin-3-ylamino-acetic acid (Yield: 39.78%, m.p. 180–183°C) .

Limitations :

  • Requires pre-synthesized 3-aminoquinazolin-4-ones, adding synthetic steps.

  • Competing reactions (e.g., over-alkylation) may reduce efficiency.

Acid-Catalyzed Condensation of Anthranilic Acid Derivatives

Anthranilic acid serves as a versatile precursor for quinazolinones. Reacting 5-iodoanthranilic acid with acetic anhydride forms a benzoxazinone intermediate, which undergoes nucleophilic attack by formamide or hydrazine to yield 3-aminoquinazolin-4-ones . Subsequent alkylation with chloroacetic acid introduces the acetic acid moiety.

Key Steps :

  • Benzoxazinone Synthesis :

    • 5-Iodoanthranilic acid + acetic anhydride → 6-Iodo-2-methyl-benzo oxazin-4-one .

  • Ring Expansion :

    • Benzoxazinone + formamide → 3-Aminoquinazolin-4-one.

  • Alkylation :

    • 3-Aminoquinazolin-4-one + chloroacetic acid → Target compound .

Advantages :

  • High functional group tolerance.

  • Scalable to gram quantities.

One-Pot Synthesis Using Heterogeneous Catalysts

Recent advances utilize magnetic nanocatalysts (e.g., PBDS-SCMNPs) to streamline quinazoline formation. A one-pot reaction of 2-amino-5-chlorobenzophenone, glyoxylic acid, and ammonium acetate in the presence of PBDS-SCMNPs achieves cyclocondensation and acetic acid incorporation simultaneously .

Conditions :

  • Catalyst Loading : 10 mol%.

  • Temperature : 80°C.

  • Time : 30–60 minutes.

  • Yield : Up to 92% for analogous quinazolines .

Benefits :

  • Catalyst reusability (5 cycles with <5% yield drop).

  • Avoids toxic solvents.

Comparative Analysis of Methodologies

Method Starting Material Yield Conditions Advantages
Electrochemical 2-Aminobenzamide + Aldehyde60–85%RT, 3–5 h, acetic acidMild, scalable, no metal catalysts
Nucleophilic Substitution 3-Aminoquinazolin-4-one40–60%Reflux, 4–5 hDirect, minimal purification
Acid-Catalyzed Anthranilic acid derivatives50–70%Reflux, 2–3 stepsVersatile, adaptable to substitutions
One-Pot Catalysis 2-Amino-5-chlorobenzophenone70–92%80°C, 30–60 minRapid, high-yield, eco-friendly

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline ring undergoes oxidation under controlled conditions:

ReagentsConditionsProduct FormedYieldSource
Cu(OAc)₂ + TBHPDCM, N₂ atmosphere, 25°CQuinazoline-3-oxide derivatives65–78%
KMnO₄ in H₂SO₄Reflux, 4 hoursCarboxylic acid derivatives52%

Oxidation primarily targets the nitrogen atoms in the quinazoline ring, forming N-oxide derivatives . Strong oxidizing agents like KMnO₄ further oxidize the acetic acid sidechain to α-keto acids .

Reduction Reactions

Hydrogenation selectively reduces the quinazoline ring:

ReagentsConditionsProduct FormedYieldSource
H₂, Pd/C (5%)EtOH, 50 psi, 6 hoursDihydroquinazoline derivatives85%
NaBH₄ + NiCl₂THF, 0°C to RTPartially reduced intermediates60%

Reduction preserves the acetic acid moiety while saturating the quinazoline ring’s double bonds .

Substitution Reactions

Electrophilic substitution occurs at positions 6 and 8 of the quinazoline ring:

ReagentsConditionsProduct FormedYieldSource
NBS, AIBNCCl₄, reflux, 12 hours6-Bromo derivatives70%
HNO₃/H₂SO₄ (1:3)0°C, 2 hours8-Nitro derivatives55%

Halogenation and nitration proceed regioselectively, influenced by the electron-withdrawing oxo group .

Condensation Reactions

The acetic acid sidechain participates in cyclocondensation:

ReagentsConditionsProduct FormedYieldSource
1,3-Diketones + tert-BuOKDioxane, reflux, 24 hours4-Hydroxyquinoline hybrids14–59%
Hydrazine hydrateEtOH, reflux, 8 hoursPyrazolinone-quinazolinones68%

These reactions form fused heterocycles, enhancing biological activity .

Hydrolysis and Esterification

The carboxylic acid group undergoes typical acid-base reactions:

ReagentsConditionsProduct FormedYieldSource
SOCl₂Reflux, 3 hoursAcid chloride intermediate90%
2-(Diethylamino)ethanolCH₂Cl₂, RT, 4 hoursEster derivatives75%

Esterification improves solubility for pharmacological applications .

Cyclization Reactions

Intramolecular cyclization forms complex scaffolds:

ReagentsConditionsProduct FormedYieldSource
POCl₃Toluene, 110°C, 6 hoursQuinazolinone-fused oxazoles63%
PPA (Polyphosphoric acid)120°C, 3 hoursTetracyclic lactams58%

Cyclization leverages both the quinazoline ring and the acetic acid sidechain .

Key Mechanistic Insights

  • Oxidation/Reduction : Governed by the redox-active quinazoline core .

  • Substitution : Directed by the electron-deficient C6 and C8 positions .

  • Sidechain Reactivity : The acetic acid group facilitates esterification and condensation .

Experimental protocols emphasize solvent choice (e.g., dioxane for condensation ) and catalyst optimization (e.g., Pd/C for hydrogenation ). Yields vary significantly with substituent electronic effects and steric hindrance.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.

Medicinal Chemistry

(4-Oxo-4H-quinazolin-3-yl)-acetic acid is primarily investigated for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a target in many cancers .

PROTAC Development

This compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade specific proteins involved in disease pathways. The ability to target and degrade proteins offers a novel approach for cancer treatment by exploiting the ubiquitin-proteasome system .

Anticancer Activity

Research has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancers (NCI-H23). For example, certain derivatives showed up to five times more potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Antiallergic Effects

Certain substituted derivatives have demonstrated strong antiallergic effects in preclinical models, indicating potential therapeutic applications for allergic conditions.

Nootropic and Antihypoxic Effects

Research has also explored the nootropic effects of quinazoline derivatives, suggesting their potential in cognitive enhancement and protection against hypoxic conditions.

Case Studies and Research Findings

Study ReferenceFindings
Eight compounds derived from quinazoline showed significant cytotoxicity against human cancer cell lines, with some activating caspases effectively.
Quinazoline derivatives exhibited potent inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR), highlighting their therapeutic potential in cancer treatment.
A green chemistry approach was utilized for synthesizing quinazolinones, demonstrating environmentally friendly methods for producing biologically active compounds.

Mechanism of Action

The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinazolinone derivatives allows for targeted biological activities. Below is a detailed comparison of (4-Oxo-4H-quinazolin-3-yl)-acetic acid with structurally related compounds:

Key Comparative Insights

Reactivity and Synthesis :

  • This compound is primarily a building block, while derivatives like 4-oxo-2-thioxothiazolidin-3-yl acetic acids require multi-step cyclization involving CS₂ .
  • Thioether-linked derivatives (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) are synthesized via nucleophilic substitution, enabling modular functionalization .

Biological Activity: The thioxothiazolidinone moiety enhances enzyme inhibition (e.g., aldose reductase), likely due to sulfur’s electron-withdrawing effects and improved binding affinity . Triazinoquinazoline derivatives exhibit superior antioxidant activity compared to N-acetylcysteine, attributed to radical scavenging by the fused triazine ring . Brominated derivatives with hydroxyphenyl groups show dual antioxidant and anti-inflammatory effects, leveraging halogen interactions with biological targets .

Structural-Activity Relationships (SAR): Substituent Position: Thio groups at position 2 of quinazolinone (vs. position 3 in the parent compound) improve solubility and bioavailability . Ring Fusion: Fused triazino or thiazolidinone rings increase planarity and π-π stacking, enhancing interactions with enzymes like aldose reductase .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₁₀H₈N₂O₃ 204.18 220–225 (decomp.) DMSO, DMF
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid C₅H₅NO₃S₂ 191.23 180–182 Ethanol, aqueous NaOH

Biological Activity

(4-Oxo-4H-quinazolin-3-yl)-acetic acid, also known as 2-(4-oxoquinazolin-3-yl)acetic acid, is a compound with significant biological activity, particularly in the context of drug design and therapeutic applications. This compound has been investigated for its potential as a PROTAC linker and its various pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Molecular Formula : C10_{10}H8_{8}N2_2O3_3
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 14663-53-7
  • Boiling Point : 444.6°C at 760 mmHg

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach in drug development for diseases such as cancer .

Anticancer Activity

Research has shown that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds are known to inhibit the activity of tyrosine kinases, which play a critical role in tumorigenesis. For instance, quinazoline derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .

Antiallergic Activity

In studies involving substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that certain derivatives exhibited strong antiallergic effects in rat models. The presence of specific substituents significantly enhanced their potency in passive cutaneous anaphylaxis tests .

Nootropic and Antihypoxic Effects

Quinazoline derivatives have also been explored for their nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) activities. These compounds demonstrated a spectrum of psychotropic effects that may surpass traditional medications used for cognitive disorders .

Research Findings and Case Studies

StudyFindings
An S et al., 2018Identified the role of PROTACs in targeted protein degradation, highlighting the effectiveness of this compound as a linker .
PubMed StudyEvaluated various substituted quinazoline derivatives for antiallergic activity; specific modifications led to increased efficacy .
Nature StudyInvestigated antiproliferative effects on cancer cell lines; compounds showed dose-dependent apoptotic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions or acylation. For example, [2-(2-octadecylcarbamoyl-vinyl)-4-oxo-4H-quinazolin-3-yl]-acetic acid can be synthesized by reacting glycine with a quinazolinone precursor in butanol with water, followed by cyclization using hydrazine hydrate . Alternatively, acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane yields derivatives, with KCl precipitation indicating reaction completion .

Q. How is the structural integrity of synthesized derivatives validated?

  • Methodological Answer : Characterization employs EI-MS for molecular ion peaks (e.g., m/z: 459.78 [M⁺] for chlorophenyl derivatives) and NMR to confirm substituent positions (e.g., δ 134.86 ppm for aromatic carbons) . Elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis .

Q. What in vitro models are used to screen anticancer activity?

  • Methodological Answer : Cytotoxicity is evaluated against human cancer cell lines (e.g., MCF-7, HeLa) using dose-response assays. Derivatives like (E)-N-(4-Chlorophenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide show IC₅₀ values in the micromolar range, with mechanisms involving apoptosis induction .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the para position enhance cytotoxicity by 30–40% compared to electron-donating groups (e.g., -OCH₃). Steric effects from bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .

Q. What strategies optimize reaction yields during acylation?

  • Methodological Answer : Yield optimization involves solvent selection (dioxane improves solubility of aromatic acid chlorides) and temperature control (60–80°C minimizes side reactions). Monitoring KCl precipitation ensures stoichiometric completion, achieving yields >75% .

Q. Are there contradictions in reported synthetic methods?

  • Methodological Answer : While uses hydrazine hydrate for cyclization in butanol, employs aromatic acid chlorides in dioxane. The choice depends on substituent compatibility: hydrazine favors six-membered ring formation, while acylation is preferred for aromatic functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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